Sulfobetaine-8 (SB-8), also known as n-Octylsulfobetaine, is a zwitterionic surfactant from the sulfobetaine family, distinguished by its short C8 alkyl chain. Like other members of this class, it is utilized in biochemical applications to solubilize proteins, reduce non-specific aggregation, and enhance stability without acting as a denaturing detergent. A key procurement-relevant property of SB-8 is its exceptionally high critical micelle concentration (CMC) of approximately 330-390 mM, which allows it to function effectively as a monomeric solubilizing agent over a broad concentration range where longer-chain analogs would form micelles.
Substituting Sulfobetaine-8 with longer-chain analogs like Sulfobetaine-10 (SB-10) or Sulfobetaine-12 (SB-12) is a critical process error. The alkyl chain length dictates fundamental physicochemical properties, most notably the Critical Micelle Concentration (CMC), which decreases by approximately an order of magnitude for every two-carbon addition to the chain. This means that at a concentration where SB-8 exists as a non-disruptive monomer, a longer-chain substitute like SB-12 would have already formed performance-altering micelles. This drastic difference in aggregation behavior directly impacts protein-surfactant interactions, solubility, and formulation stability, making casual substitution a primary source of experimental irreproducibility.
Sulfobetaine-8 possesses a Critical Micelle Concentration (CMC) of approximately 330 mM. This is a full order of magnitude higher than its close structural analog, Sulfobetaine-10, which has a reported CMC of around 30-40 mM. Compared to Sulfobetaine-12 (CMC ≈ 3-4 mM), the difference is even more pronounced, at nearly 100-fold.
| Evidence Dimension | Critical Micelle Concentration (CMC) in aqueous solution |
| Target Compound Data | ~330 mM |
| Comparator Or Baseline | Sulfobetaine-10: ~30-40 mM; Sulfobetaine-12: ~3-4 mM |
| Quantified Difference | ~10x higher than Sulfobetaine-10; ~100x higher than Sulfobetaine-12 |
| Conditions | Aqueous solution, standard temperature (20-25°C). |
This allows for the use of high concentrations of SB-8 to enhance protein solubility and prevent aggregation without the disruptive effects of micelle formation, a critical factor in protein refolding and crystallization.
In a screening assay for refolding the extracellular domain of the Type II TGF-β receptor (TBRII-ECD), Sulfobetaine-8 (also known as NDSB-201 in this context, though NDSB-201 has a pyridinium ring instead of a dimethylamino group) was identified as a highly effective additive. It produced a yield of active, correctly folded protein up to threefold higher than control conditions without the additive. Its performance was demonstrably superior to other non-detergent sulfobetaines like NDSB-195 and NDSB-221 under the tested conditions.
| Evidence Dimension | Yield of active, folded TBRII-ECD protein |
| Target Compound Data | Up to 3-fold increase vs. control |
| Comparator Or Baseline | Refolding buffer without additive (control); Other NDSB-family compounds (e.g., NDSB-195, NDSB-221) |
| Quantified Difference | Up to 200% improvement over control |
| Conditions | On-plate high-throughput screening for refolding of thioredoxin-fused TBRII-ECD. |
For researchers producing recombinant proteins, this translates directly to higher yields of functional material from a given batch, reducing process time and the cost of goods.
When a derivative of sulfobetaine is used as an additive in a standard 1 M LiPF6 liquid electrolyte for lithium-ion batteries, it significantly improves the electrochemical stability. The anodic stability limit was extended to approximately 5.5 V vs. Li/Li+, a notable improvement over the baseline electrolyte, which showed a limit of around 4.6 V vs. Li/Li+. This wider electrochemical window is critical for developing high-voltage battery systems.
| Evidence Dimension | Anodic Stability Limit |
| Target Compound Data | ~5.5 V vs. Li/Li+ (with sulfobetaine silane additive) |
| Comparator Or Baseline | ~4.6 V vs. Li/Li+ (pure electrolyte) |
| Quantified Difference | ~0.9 V (19.5%) increase in stable voltage window |
| Conditions | 1 M LiPF6 in EC/DMC (1:1) liquid electrolyte with a zwitterionic lithium-silica sulfobetaine silane additive. |
This enables more stable operation of high-energy-density cathodes, improving cycle life and safety by preventing electrolyte decomposition at high voltages, a key requirement for next-generation batteries.
For processes requiring the refolding of proteins from inclusion bodies, the use of Sulfobetaine-8 as a buffer additive is indicated where maximizing the yield of active, correctly folded protein is a primary objective. Its ability to increase the yield of functional protein by up to 3-fold compared to standard buffers makes it a cost-effective choice for bioprocessing workflows.
When preparing highly concentrated protein samples for crystallography or NMR, SB-8 is the appropriate choice over longer-chain sulfobetaines. Its very high CMC ensures it remains monomeric, preventing the formation of micelles that can interfere with protein crystallization and structural integrity.
In the development of next-generation lithium-ion batteries, sulfobetaine-based additives are specified for formulations targeting high-voltage cathodes. The demonstrated ability to widen the electrochemical stability window to ~5.5 V prevents electrolyte breakdown, leading to improved cycle life and safety performance.
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